1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid
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Overview
Description
1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid is an organic compound that features a pyrrolidine ring substituted with a benzyloxycarbonyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine and a carbonyl compound.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base, such as triethylamine.
Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form carboxylic acids.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or benzylamine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a drug candidate or a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties . The pyrrolidine ring can participate in various biochemical interactions, potentially affecting enzyme activity and protein binding.
Comparison with Similar Compounds
Quisqualic Acid Analogs: Compounds containing hydantoin and imidazolidinone moieties.
Benzyl Chloroformate Derivatives: Compounds with similar benzyloxycarbonyl protecting groups.
Uniqueness: 1-((Benzyloxy)carbonyl)-3-ethylpyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring with a benzyloxycarbonyl group and an ethyl substituent
Properties
IUPAC Name |
3-ethyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-15(13(17)18)8-9-16(11-15)14(19)20-10-12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKUGYWQNIYIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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